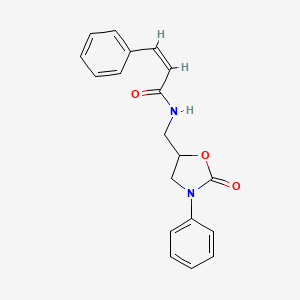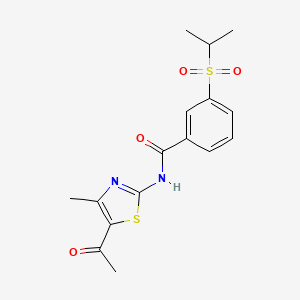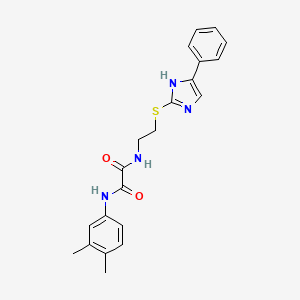![molecular formula C14H12N2OS B2918173 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1019152-01-2](/img/structure/B2918173.png)
7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[3,2-d]pyrimidin-4-amine . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-amines have been synthesized via structural modifications of tazemetostat . Another synthetic approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-amines, including “7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, is crucial for their activity. The structure–activity relationship (SAR) of these compounds has been studied in three mycobacterial strains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidin-4-amines include cyclization reactions and structural modifications . The specific reactions for “7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” are not detailed in the retrieved papers.Applications De Recherche Scientifique
Antiproliferative Activities
A study on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, including compounds similar in structure to 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, reported a facile synthesis and evaluation of their antiproliferative activity. These compounds were tested for their effectiveness against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, showing that their antiproliferative effect was dependent on structure, concentration, and time. Some derivatives induced apoptotic cell death, indicating potential for cancer therapy research (Atapour-Mashhad et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Thienopyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. The structural modification of the thieno[2,3-d]pyrimidine ring has been shown to enhance these biological properties, leading to the development of compounds with significant activity against various microbial strains and inflammation (Tolba et al., 2018).
Vascular-Targeting and Anti-angiogenic Activities
Research into 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones has revealed their potential as anticancer drugs through vascular-disrupting and anti-angiogenic activities. By studying their cytotoxicity against various cancer cells and assessing their impact on tubulin polymerization and microtubule dynamics, certain derivatives have been identified as promising candidates for anticancer drug development (Gold et al., 2020).
Antimycobacterial Activity
Compounds based on the thieno[2,3-d]pyrimidine scaffold have also been synthesized and tested for their antimycobacterial activity. Notably, some derivatives exhibited potent activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents for tuberculosis (Malothu et al., 2018).
Anticancer Activity
Further studies on pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives have shown significant in vitro anticancer activity against breast adenocarcinoma (MCF-7) and colon carcinoma (HCT 116) cell lines. These findings suggest the utility of these compounds in the development of new anticancer therapies (Elansary et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-(2,5-dimethylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-3-4-9(2)10(5-8)11-6-18-13-12(11)15-7-16-14(13)17/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUIAQWYPARUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC3=C2N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918091.png)


![5-(4-methoxybenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2918098.png)
![methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2918101.png)


![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2918106.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B2918108.png)
![[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B2918110.png)

![2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2918112.png)
